4-Octyl-N-phenylaniline chemical structure and properties
4-Octyl-N-phenylaniline chemical structure and properties
An In-Depth Technical Guide to 4-Octyl-N-phenylaniline: Structure, Properties, Synthesis, and Applications
Executive Summary
4-Octyl-N-phenylaniline is a substituted aromatic amine characterized by a diphenylamine core with an octyl group substituent. This modification imparts specific physicochemical properties that make it highly effective as an antioxidant and stabilizer, particularly in the rubber and polymer industries. This guide provides a comprehensive technical overview of its chemical structure, physical and spectral properties, a detailed, field-proven synthesis protocol, and an exploration of its primary applications and mechanism of action. The content is tailored for researchers, chemists, and materials scientists who require a deep, practical understanding of this compound.
Chemical Identity and Structure
Nomenclature and Identifiers
To ensure clarity and precision in scientific communication, 4-Octyl-N-phenylaniline is identified by several standard chemical monikers.
-
IUPAC Name : 4-octyl-N-phenylaniline[1]
-
Synonyms : 4-Octyldiphenylamine, Benzenamine, 4-octyl-N-phenyl-[1][2]
-
EINECS Number : 224-040-5[2]
Molecular Structure Analysis
The molecular architecture of 4-Octyl-N-phenylaniline consists of three key components:
-
Aniline Core : A primary phenyl ring bonded to a nitrogen atom.
-
N-Phenyl Group : A second phenyl ring directly attached to the nitrogen, forming the diphenylamine backbone.
-
Para-Octyl Group : A C8 alkyl chain attached at the para-position (C4) of the aniline ring.
The long, nonpolar octyl chain significantly increases the molecule's lipophilicity, enhancing its solubility and compatibility with organic matrices such as elastomers and plastics. The secondary amine (-NH-) group is the molecule's reactive center, crucial for its antioxidant function.
Chemical Structure Visualization
Caption: 2D chemical structure of 4-Octyl-N-phenylaniline.
Physicochemical Properties
The physical properties of 4-Octyl-N-phenylaniline are critical for its handling, formulation, and performance in various applications.
| Property | Value | Source |
| Molecular Weight | 281.4 g/mol | [1] |
| Physical Form | Dry Powder | [1] |
| Melting Point | 41-43 °C | [5] |
| Boiling Point | 409.3 ± 24.0 °C (at 760 mmHg) | [4][5] |
| Density | 0.979 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 1.19 ± 0.40 (Predicted) | [2][5] |
| Water Solubility | Very low; generally considered insoluble. | [6] |
The low melting point indicates that the compound can be easily incorporated into polymer melts during processing. Its high boiling point and thermal stability are essential for its function as an antioxidant in materials subjected to high-temperature manufacturing processes.
Spectroscopic Profile
While specific spectral data for this exact compound is not widely published, a theoretical analysis based on its functional groups provides a reliable profile for its identification and characterization.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. Key peaks would include a sharp peak around 3350-3450 cm⁻¹ corresponding to the N-H stretch of the secondary amine. Aliphatic C-H stretching from the octyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be seen just above 3000 cm⁻¹. Strong absorptions in the 1500-1600 cm⁻¹ region will correspond to aromatic C=C ring stretching.
-
¹H NMR Spectroscopy : In the proton NMR spectrum, the N-H proton would likely appear as a broad singlet between 3.5 and 5.0 ppm. The aromatic protons on the two phenyl rings would resonate in the downfield region of 6.5-7.5 ppm. The protons of the octyl chain would appear in the upfield region (0.8-2.6 ppm), with the terminal methyl group (CH₃) showing a characteristic triplet around 0.9 ppm.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would display signals for the aromatic carbons between 110 and 150 ppm. The aliphatic carbons of the octyl chain would resonate in the upfield region, typically between 14 and 40 ppm.
-
Mass Spectrometry : The electron ionization mass spectrum (EI-MS) should exhibit a molecular ion peak (M⁺) at m/z = 281, corresponding to the molecular weight of the compound.
Synthesis and Manufacturing
The synthesis of 4-Octyl-N-phenylaniline is typically achieved through an N-arylation reaction. The Buchwald-Hartwig amination is a highly efficient and versatile palladium-catalyzed cross-coupling reaction for this purpose, known for its high yields and tolerance of various functional groups.
Proposed Protocol: Buchwald-Hartwig Amination
This protocol describes a reliable method starting from 4-octylaniline and an aryl halide.
Causality of Experimental Choices:
-
Catalyst System : A palladium(II) precatalyst is chosen for its stability and ease of handling. It is activated in situ to the active Pd(0) species. The choice of a bulky, electron-rich phosphine ligand (like XPhos or SPhos) is critical; it promotes the reductive elimination step, which is often rate-limiting, and stabilizes the palladium catalyst, preventing its decomposition.
-
Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used. Its role is to deprotonate the amine, forming the more nucleophilic amide anion, which is essential for the catalytic cycle to proceed.
-
Solvent : An anhydrous, aprotic, and relatively nonpolar solvent like toluene is selected to ensure all reactants remain in solution at the reaction temperature and to prevent side reactions that could be caused by protic solvents.
-
Inert Atmosphere : The reaction is conducted under an inert atmosphere (nitrogen or argon) because the active Pd(0) catalyst and the phosphine ligands are sensitive to oxidation by air, which would deactivate the catalyst and halt the reaction.
Step-by-Step Methodology:
-
Reactor Setup : To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inerting : Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition : Under a positive flow of nitrogen, add anhydrous toluene (5 mL per mmol of aryl halide). Add 4-octylaniline (1.0 eq.) and bromobenzene (1.1 eq.) via syringe.
-
Reaction Execution : Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Workup : Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Octyl-N-phenylaniline.
-
Validation : Confirm the structure and purity of the final product using NMR and MS analysis as described in the Spectroscopic Profile section.
Synthesis Workflow Visualization
Caption: Workflow for the synthesis of 4-Octyl-N-phenylaniline.
Core Applications and Mechanistic Insights
Antioxidant in Rubber and Polymer Manufacturing
The primary industrial use of 4-Octyl-N-phenylaniline is as an antioxidant.[1] It is incorporated into various polymers, especially rubber products, to protect them from degradation caused by oxidation.[1] Oxidative degradation, initiated by heat, light, or mechanical stress, leads to the loss of mechanical properties, discoloration, and reduced service life of the material.
Mechanism of Action: The antioxidant activity of 4-Octyl-N-phenylaniline stems from the ability of its secondary amine group to act as a radical scavenger. The degradation of polymers often proceeds via a free-radical chain reaction.
-
Initiation : A polymer chain (P-H) forms a free radical (P•) under stress.
-
Propagation : The polymer radical (P•) reacts with oxygen to form a peroxy radical (POO•), which then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and another polymer radical (P•), thus propagating the chain reaction.
-
Termination (Antioxidant Action) : 4-Octyl-N-phenylaniline (Ar₂NH) intervenes by donating its labile hydrogen atom to the peroxy radical, neutralizing it and stopping the propagation cycle. This process forms a stable, resonance-delocalized aminyl radical (Ar₂N•) that is far less reactive and does not continue the degradation chain.
The long octyl chain ensures high solubility and low volatility, keeping the antioxidant within the polymer matrix where it is needed, even at elevated temperatures.
Safety, Handling, and Toxicology
As a substituted aromatic amine, 4-Octyl-N-phenylaniline requires careful handling in a laboratory or industrial setting. While a specific, comprehensive safety datasheet is not widely available, data from structurally similar compounds provides essential guidance.
-
Hazard Identification : Aromatic amines as a class can be irritants and may cause skin sensitization upon repeated contact.[7] They should be treated as potentially toxic if inhaled, ingested, or absorbed through the skin.[8] The compound is also noted as being toxic to aquatic life with long-lasting effects.[9]
-
Personal Protective Equipment (PPE) : Work should be conducted in a well-ventilated chemical fume hood.[8] Standard PPE is mandatory, including chemical-resistant nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[8]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.
Conclusion
4-Octyl-N-phenylaniline is a specialty chemical with a well-defined structure that directly contributes to its function as a highly effective antioxidant. Its synthesis is achievable through robust and scalable methods like the Buchwald-Hartwig amination. The combination of a radical-scavenging amine functional group and a solubilizing octyl chain makes it an indispensable additive in the polymer industry for enhancing the durability and lifespan of materials. Proper handling and safety precautions are essential due to its classification as an aromatic amine.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61335, 4-Octyl-N-phenylaniline. Retrieved from [Link]
-
Chemigran Pte Ltd (n.d.). 4-Octyl-N-(4-octylphenyl)aniline. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 174922640, 4-octyl-N-(4-octylphenyl)-N-phenylaniline. Retrieved from [Link]
-
Chemsrc (n.d.). 4-Octyl-N-phenylaniline | CAS#:4175-37-5. Retrieved from [Link]
-
NIST (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies (2018). 4,4'-Dioctyldiphenylamine. Retrieved from [Link]
-
NIST (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7569, 4,4'-Dioctyldiphenylamine. Retrieved from [Link]
-
National Center for Biotechnology Information (2017). Spectral Information in PubChem. Retrieved from [Link]
-
St. John, T. (2018). NMR Analysis - Determining a Structure with IR and NMR. YouTube. Retrieved from [Link]
-
ChemBK (n.d.). N-phenylaniline. Retrieved from [Link]
-
Marin, S. et al. (2015). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate. Retrieved from [Link]
Sources
- 1. 4-Octyl-N-phenylaniline | C20H27N | CID 61335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-octyl-N-phenylaniline | 4175-37-5 [chemicalbook.com]
- 4. 4-Octyl-N-phenylaniline | CAS#:4175-37-5 | Chemsrc [chemsrc.com]
- 5. 4-octyl-N-phenylaniline CAS#: 4175-37-5 [m.chemicalbook.com]
- 6. Dioctyldiphenylamine | 101-67-7 [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4,4'-Dioctyldiphenylamine | C28H43N | CID 7569 - PubChem [pubchem.ncbi.nlm.nih.gov]
